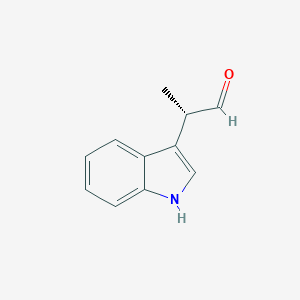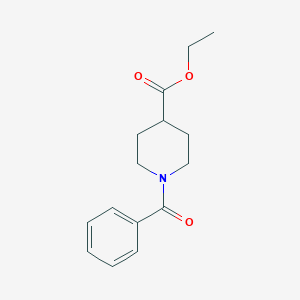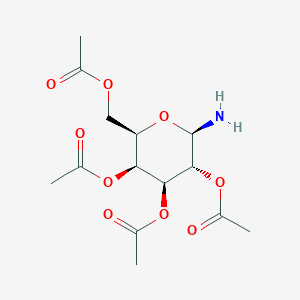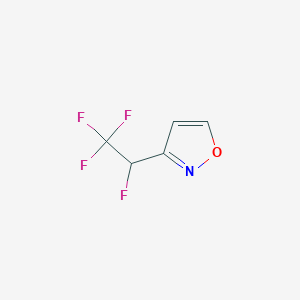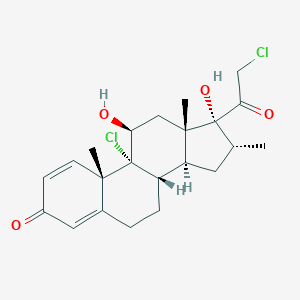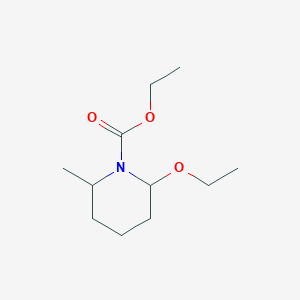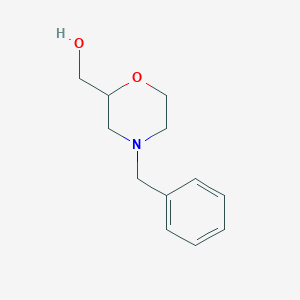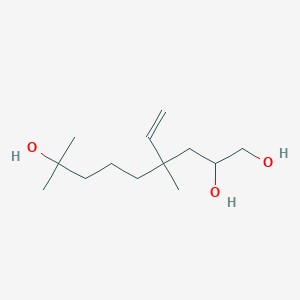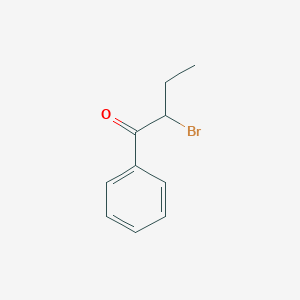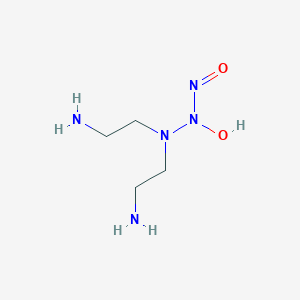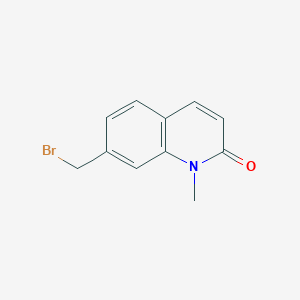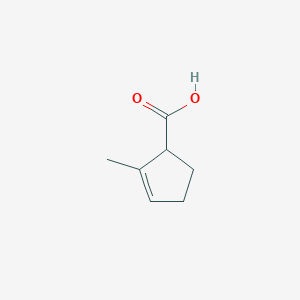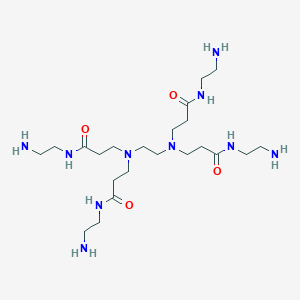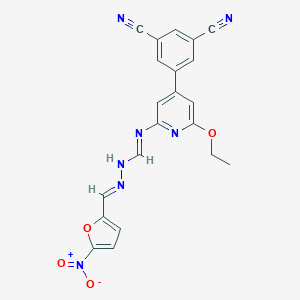
Nofdepi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nifedipine is a dihydropyridine calcium channel blocker used primarily to manage angina, high blood pressure, Raynaud’s phenomenon, and premature labor . It is a first-generation dihydropyridine L-type calcium channel blocker, similar to nicardipine . Nifedipine was developed by Bayer and first described in the literature in 1972 . It was granted FDA approval on December 31, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nifedipine is synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonia to form the dihydropyridine ring . The reaction conditions typically involve refluxing the reactants in ethanol or methanol for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of nifedipine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving large-scale recrystallization and filtration systems.
Análisis De Reacciones Químicas
Types of Reactions
Nifedipine undergoes several types of chemical reactions, including:
Oxidation: Nifedipine can be oxidized to form its corresponding pyridine derivative.
Reduction: The nitro group in nifedipine can be reduced to an amino group under specific conditions.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the pyridine derivative of nifedipine.
Reduction: The major product is the amino derivative of nifedipine.
Substitution: The major products are various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Nifedipine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: Extensively studied for its therapeutic effects in managing cardiovascular diseases, including hypertension and angina.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Nifedipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the cell membrane . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure . The molecular targets of nifedipine include the alpha-1 subunit of the L-type calcium channel .
Comparación Con Compuestos Similares
Similar Compounds
Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: A first-generation dihydropyridine calcium channel blocker similar to nifedipine but with different pharmacokinetic properties.
Uniqueness
Nifedipine is unique in its rapid onset of action and its ability to be used in both acute and chronic settings for the management of cardiovascular conditions . Its fast-acting formulation makes it particularly useful in emergency situations, such as hypertensive crises .
Propiedades
IUPAC Name |
N'-[4-(3,5-dicyanophenyl)-6-ethoxypyridin-2-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O4/c1-2-31-20-9-17(16-6-14(10-22)5-15(7-16)11-23)8-19(27-20)24-13-26-25-12-18-3-4-21(32-18)28(29)30/h3-9,12-13H,2H2,1H3,(H,24,26,27)/b25-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISPRTKTFZXRLK-BRJLIKDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)N=CNN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=N1)N=CN/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141480-75-3 |
Source


|
| Record name | N(2)-(5-Nitrofurfurylidene)formohydrazide-4-(3,5-dicyanophenyl)-6-ethoxy-2-pyridylimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141480753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
